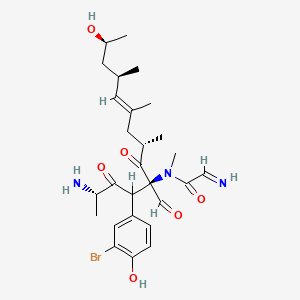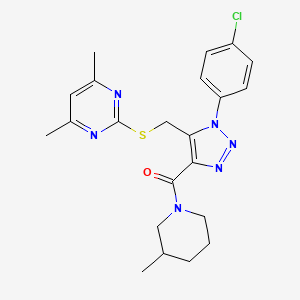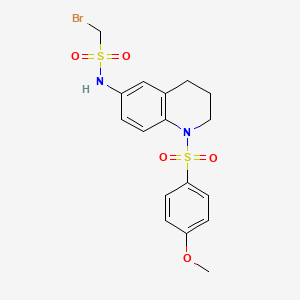![molecular formula C12H9Cl2NO B14138626 2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
2-Chloro-5-[(4-chlorophenyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)amino]-6-chlorophenol is an aromatic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a chlorinated phenol group and an amino group attached to a chlorinated benzene ring. This compound is known for its potential biological activities and is used in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-6-chlorophenol typically involves the reaction of 4-chloroaniline with 2,4-dichlorophenol under specific conditions. One common method includes:
Nitration: 4-chloroaniline is nitrated to form 4-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 4-chloro-2-aminophenol is then coupled with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide to yield 3-[(4-Chlorophenyl)amino]-6-chlorophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)amino]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 3-[(4-Chlorophenyl)amino]-6-chloroaniline.
Substitution: Formation of various substituted phenols and anilines.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)amino]-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)amino]-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 3-[(4-Chlorophenyl)amino]-6-chlorophenol.
2,4-Dichlorophenol: Another precursor used in the synthesis.
3-Amino-6-chlorophenol: A structurally similar compound with different biological activities.
Uniqueness
3-[(4-Chlorophenyl)amino]-6-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and amino substitution make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H9Cl2NO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12(16)7-10/h1-7,15-16H |
Clave InChI |
SGOLFGGKFTYKLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC(=C(C=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)


![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)


![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)





![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
